molecular formula C24H21NO3 B6525175 5-(benzyloxy)-2-methyl-N-(2-methylphenyl)-1-benzofuran-3-carboxamide CAS No. 929428-06-8

5-(benzyloxy)-2-methyl-N-(2-methylphenyl)-1-benzofuran-3-carboxamide

Cat. No.: B6525175
CAS No.: 929428-06-8
M. Wt: 371.4 g/mol
InChI Key: CASSXIRIDJSWAI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(Benzyloxy)-2-methyl-N-(2-methylphenyl)-1-benzofuran-3-carboxamide is a benzofuran-derived carboxamide characterized by a benzyloxy substituent at position 5, a methyl group at position 2 of the benzofuran core, and a carboxamide moiety linked to a 2-methylphenyl group.

Properties

IUPAC Name

2-methyl-N-(2-methylphenyl)-5-phenylmethoxy-1-benzofuran-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21NO3/c1-16-8-6-7-11-21(16)25-24(26)23-17(2)28-22-13-12-19(14-20(22)23)27-15-18-9-4-3-5-10-18/h3-14H,15H2,1-2H3,(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CASSXIRIDJSWAI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=O)C2=C(OC3=C2C=C(C=C3)OCC4=CC=CC=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(benzyloxy)-2-methyl-N-(2-methylphenyl)-1-benzofuran-3-carboxamide typically involves multiple steps:

    Formation of the Benzofuran Core: The benzofuran core can be synthesized through a cyclization reaction of 2-hydroxybenzaldehyde with a suitable alkyne or alkene under acidic or basic conditions.

    Introduction of the Benzyloxy Group: The benzyloxy group is introduced via an etherification reaction, where benzyl alcohol reacts with the hydroxyl group on the benzofuran ring in the presence of a strong base like sodium hydride.

    Carboxamide Formation: The carboxamide group is formed by reacting the benzofuran derivative with an appropriate amine (in this case, 2-methylphenylamine) in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of automated purification systems.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzyloxy group, leading to the formation of benzaldehyde derivatives.

    Reduction: Reduction reactions can target the carboxamide group, converting it to an amine.

    Substitution: Electrophilic aromatic substitution reactions can occur on the benzofuran ring, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Reagents like bromine (Br₂) or nitric acid (HNO₃) can be used for electrophilic aromatic substitution.

Major Products

    Oxidation: Benzaldehyde derivatives.

    Reduction: Amine derivatives.

    Substitution: Halogenated or nitrated benzofuran derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its functional groups allow for various chemical modifications, making it a versatile intermediate.

Biology

In biological research, derivatives of benzofurans have been studied for their potential as enzyme inhibitors, antimicrobial agents, and anti-inflammatory compounds. The specific structure of 5-(benzyloxy)-2-methyl-N-(2-methylphenyl)-1-benzofuran-3-carboxamide may offer unique interactions with biological targets.

Medicine

Medicinally, benzofuran derivatives have shown promise in the treatment of diseases such as cancer, Alzheimer’s, and cardiovascular disorders. This compound could be explored for similar therapeutic applications.

Industry

In the industrial sector, benzofuran compounds are used in the manufacture of dyes, polymers, and other materials

Mechanism of Action

The mechanism of action of 5-(benzyloxy)-2-methyl-N-(2-methylphenyl)-1-benzofuran-3-carboxamide would depend on its specific application. Generally, benzofuran derivatives interact with biological targets through hydrogen bonding, hydrophobic interactions, and π-π stacking. The carboxamide group can form hydrogen bonds with enzymes or receptors, while the benzofuran core can engage in π-π interactions with aromatic amino acids in proteins.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Positional Isomer: 5-(Benzyloxy)-2-methyl-N-(4-methylphenyl)-1-benzofuran-3-carboxamide

This analog differs only in the substitution pattern of the phenyl ring attached to the carboxamide group (4-methylphenyl vs. 2-methylphenyl). Key comparisons include:

Property Target Compound 4-Methylphenyl Analog
Substituent Position 2-Methylphenyl (ortho) 4-Methylphenyl (para)
Steric Effects Increased steric hindrance near amide bond Reduced steric hindrance
Solubility Likely lower due to ortho substitution Potentially higher
Hypothetical logP ~4.2 (estimated) ~3.8 (estimated)

The ortho-methyl group in the target compound may impede rotational freedom and reduce binding affinity to planar targets compared to the para isomer. However, it could enhance selectivity for receptors requiring bulkier substituents.

5-Fluoro-3-methyl-N-(4-methyl-1,2,5-oxadiazol-3-yl)-1-benzofuran-2-carboxamide

This compound replaces the benzyloxy group with a fluorine atom at position 5 and substitutes the phenylcarboxamide with a 4-methyl-1,2,5-oxadiazol-3-yl group. Notable differences:

Property Target Compound Oxadiazole Analog
Position 5 Substituent Benzyloxy (electron-donating) Fluoro (electron-withdrawing)
Carboxamide Attachment 2-Methylphenyl 4-Methyl-1,2,5-oxadiazole
Metabolic Stability Moderate (benzyloxy prone to hydrolysis) High (oxadiazole resists enzymatic cleavage)
Hypothetical logP ~4.2 ~2.5

The oxadiazole ring introduces rigidity and polar characteristics, likely improving solubility and metabolic stability. The fluorine atom may enhance binding to targets requiring electron-deficient aromatic systems.

Structure-Activity Relationship (SAR) Insights

  • Benzyloxy vs. Fluoro Substitution : Electron-donating benzyloxy groups may favor interactions with hydrophobic pockets, while electron-withdrawing fluoro groups could enhance dipole interactions or improve membrane permeability .
  • Methyl Positioning : Ortho-substituted phenyl groups introduce steric effects that could either hinder or stabilize binding, depending on target geometry .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.